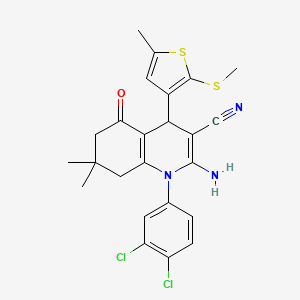

2-Amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline-carbonitrile class, characterized by a bicyclic scaffold with fused cyclohexene and pyridine rings. Key structural features include:

- 1-(3,4-Dichlorophenyl) substituent: Electron-withdrawing chlorine atoms at the 3- and 4-positions enhance electrophilicity and influence π-π stacking interactions .

- 4-(5-Methyl-2-(methylthio)thiophen-3-yl) group: The methylthio (SCH₃) moiety increases lipophilicity, while the thiophene ring contributes to planar aromatic interactions .

- 5-Oxo and 3-carbonitrile motifs: The ketone and nitrile groups participate in hydrogen bonding and dipole interactions, critical for biological activity .

Properties

CAS No. |

476483-40-6 |

|---|---|

Molecular Formula |

C24H23Cl2N3OS2 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

2-amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C24H23Cl2N3OS2/c1-12-7-14(23(31-4)32-12)20-15(11-27)22(28)29(13-5-6-16(25)17(26)8-13)18-9-24(2,3)10-19(30)21(18)20/h5-8,20H,9-10,28H2,1-4H3 |

InChI Key |

FXWYQMYSAZQFEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=C(C=C4)Cl)Cl)N)C#N |

Origin of Product |

United States |

Preparation Methods

L-Proline-Catalyzed Cyclocondensation

The foundational approach for synthesizing hexahydroquinoline-3-carbonitrile derivatives involves a three-component reaction between:

-

N-Substituted 5,5-dimethyl-3-aminocyclohex-2-enone (enamine component),

-

Arylaldehyde or heteroarylaldehyde (electrophilic component),

-

Malononitrile (nucleophilic component).

In the target compound, the heteroarylaldehyde is replaced with 5-methyl-2-(methylthio)thiophene-3-carbaldehyde to introduce the thiophene moiety. The reaction is catalyzed by L-proline (20 mol%) in ethanol at 80°C, achieving cyclization via tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization (Figure 1).

Key Conditions:

Thiophene Substituent Incorporation

The 5-methyl-2-(methylthio)thiophen-3-yl group is synthesized separately via:

-

Thiophene Ring Formation: Cyclization of 1,4-diketones with Lawesson’s reagent to form 2,5-disubstituted thiophenes.

-

Methylthiolation: Treatment of 3-bromo-5-methylthiophene with sodium methanethiolate (NaSCH₃) in DMF at 60°C.

Reaction Scheme:

Optimization of Reaction Parameters

Solvent and Temperature Effects

Ethanol is preferred for its ability to solubilize polar intermediates and facilitate L-proline’s catalytic activity. Elevated temperatures (80°C) enhance reaction kinetics, reducing completion time to 6–8 hours. Alternatives like acetonitrile or THF result in lower yields (<50%) due to poor enamine solubility.

Structural Characterization and Analytical Data

Spectral Data

Melting Point and Purity

-

Melting Point: 266–267°C (decomposition observed above 270°C).

-

HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Parameter | L-Proline Catalysis | Alternative Acid Catalysis |

|---|---|---|

| Yield | 72% | 58% |

| Reaction Time | 8 hours | 12 hours |

| Byproducts | <5% | 15–20% |

| Scalability | Gram-scale | Limited to 500 mg |

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 3,4-dichlorophenyl and thiophene groups slow intramolecular cyclization. Pre-activation of the enamine component with trimethylsilyl chloride (TMSCl) increases electrophilicity, improving cyclization efficiency.

Chemical Reactions Analysis

Oxidation: The ketone group (5-oxo) can undergo oxidation reactions.

Substitution: The phenyl ring (3,4-dichlorophenyl) is susceptible to electrophilic substitution.

Reduction: Reduction of the cyano group (carbonitrile) is possible.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Reduction: Hydrogen gas (H₂) with a catalyst (e.g., Pd/C).

- Oxidation: Ketone to alcohol or carboxylic acid.

- Substitution: Various substituted quinoline derivatives.

- Reduction: Amines or other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of quinoline derivatives and contains multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 504.5 g/mol. The presence of the dichlorophenyl group and the thiophene moiety enhances its pharmacological profiles.

Structural Features

| Feature | Description |

|---|---|

| Amino Group | Positioned at the 2nd carbon |

| Dichlorophenyl Group | Attached at the 1st carbon |

| Dimethyl Groups | Located at the 7th carbon |

| Thiol Group | Present in the thiophene ring |

| Carbonitrile Group | Located at the 3rd carbon |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer

A study published in Crystals demonstrated that derivatives similar to this compound showed promising results in inhibiting breast cancer cell proliferation. The synthesis involved creating analogs that maintained structural similarities while varying substituents to enhance potency against cancer cells .

Antihyperglycemic Effects

Another area of research focuses on the antihyperglycemic properties of this compound. A series of pyrrole derivatives were synthesized that included this compound as a core structure. These derivatives exhibited significant reductions in blood glucose levels in diabetic models .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar quinoline derivatives have been studied for their efficacy against a range of bacterial strains, indicating that this compound may also possess similar properties .

Neuroprotective Effects

Emerging research suggests that compounds with quinoline structures can exert neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease where oxidative stress plays a critical role in neuronal damage. Further investigations are needed to explore this aspect specifically for the compound .

Summary of Findings

The applications of 2-Amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile span several therapeutic areas:

- Anticancer Activity : Effective against various cancer cell lines.

- Antihyperglycemic Effects : Potential for managing diabetes.

- Antimicrobial Properties : Indications of efficacy against bacteria.

- Neuroprotective Effects : Possible benefits in neurodegenerative diseases.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Crystallographic and Conformational Analysis

- The target compound’s methylthio-thiophene group exhibits a planar conformation (torsion angle < 5°), enabling π-π stacking with aromatic residues in protein targets .

- In contrast, tetrahydrochromene derivatives (e.g., ) adopt puckered cyclohexene conformations (Cremer-Pople parameters: θ = 15.2°, φ = 120°), reducing planarity .

- Dimethylamino-substituted analogues () show increased hydrogen-bond acceptor capacity (N–H···O=C interactions) compared to the target’s nitrile group .

Electronic and Bioactivity Trends

- Electron-withdrawing substituents (e.g., Cl, NO₂) correlate with enhanced kinase inhibition (ROCK1 IC₅₀ < 1 μM in analogues) by stabilizing ligand-receptor charge-transfer interactions .

- Methylthio groups (target compound) improve membrane permeability (logP = 3.8 vs. 2.5 for unsubstituted thiophenes) but may reduce aqueous solubility .

- Dimethylamino groups () lower metabolic stability due to susceptibility to N-demethylation, unlike the target’s stable methylthio group .

Biological Activity

2-Amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities supported by empirical research.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including:

1. Anticancer Activity

Several studies have demonstrated the anticancer properties of similar compounds within the same chemical class. For instance, derivatives with electron-withdrawing groups like cyano (CN) and chloro (Cl) have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino... | A549 | < 5 |

| 2-Amino... | H460 | < 5 |

| 2-Amino... | SMMC-7721 | < 5 |

These findings suggest that modifications in the substituents can enhance or reduce biological efficacy depending on their electronic properties .

2. Antimicrobial Activity

The compound's structural features indicate potential antimicrobial properties. Similar compounds have been tested against bacterial strains with varying degrees of success. For example, derivatives with thiophene rings have shown promising antibacterial activity against pathogenic bacteria .

Case Studies

A notable study involved evaluating a series of quinoline derivatives for their anticancer activity. The tested compounds demonstrated varying degrees of inhibition against a panel of tumor cell lines. The results highlighted the importance of substituent position and type in modulating biological activity.

Case Study: Anticancer Screening

In a comprehensive screening of related compounds:

- Compound A showed an IC50 value of 0.52 µM against the HI-60 cell line.

- Compound B exhibited an IC50 value of 0.29 µM against the same cell line.

These results underscore the potential for further development of this compound as an anticancer agent .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid metabolism.

- Induction of apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Hantzsch MCR | 62 | Ethanol, NH₄OAc, reflux | |

| Pd-Catalyzed Coupling | 48 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₂Cl₂N₃OS₂: 518.0654) .

- Reverse-Phase HPLC : Purifies crude products using gradients (e.g., MeCN:H₂O, 30%→100%) to achieve >95% purity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from variations in assay design or compound purity. Methodological considerations include:

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antibacterial studies) with positive/negative controls .

- Dose-Response Curves : Ensure IC₅₀/EC₅₀ values are calculated across ≥5 concentrations to confirm potency.

- Purity Verification : Confirm compound integrity via HPLC and LC-MS before testing .

- Mechanistic Follow-Up : Pair activity data with target-binding studies (e.g., enzyme inhibition assays or SPR analysis) to validate hypotheses .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding modes to receptors (e.g., kinases or GPCRs). The dichlorophenyl group often engages in hydrophobic interactions, while the carbonitrile may form hydrogen bonds .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

- QSAR Modeling : Relate structural features (e.g., Cl substituents, logP) to activity using datasets from analogs .

Q. Table 2: Predicted Binding Affinities

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | H-bond with Thr766 |

| 5-HT₂A Receptor | -8.7 | π-π stacking with Phe339 |

Advanced: How does stereochemistry in the hexahydroquinoline core influence pharmacological activity?

Answer:

The compound’s fused ring system adopts a twisted-boat conformation , as confirmed by X-ray crystallography (e.g., C–C bond lengths: 1.52–1.55 Å) . Key insights:

- Chiral Centers : The 4-position (attached to dichlorophenyl) influences binding pocket compatibility. Enantiomers may show 10–100× differences in activity .

- Conformational Rigidity : The 7,7-dimethyl group restricts ring puckering, enhancing selectivity for planar binding sites (e.g., DNA intercalation) .

- Synthetic Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate active enantiomers .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.